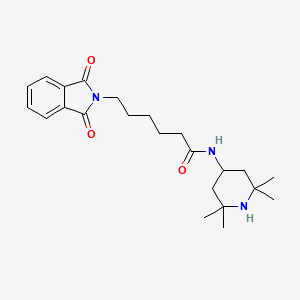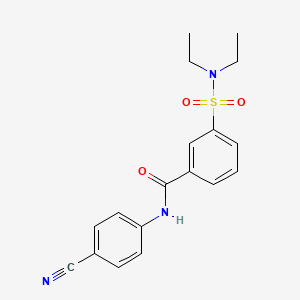![molecular formula C26H20N2O B11513264 1-(4-Ethoxyphenyl)-3-(pyridin-3-yl)benzo[f]quinoline](/img/structure/B11513264.png)
1-(4-Ethoxyphenyl)-3-(pyridin-3-yl)benzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-ETHOXYPHENYL)BENZO[F]QUINOLIN-3-YL]PYRIDINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoline core fused with a pyridine ring and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-ETHOXYPHENYL)BENZO[F]QUINOLIN-3-YL]PYRIDINE typically involves multi-step reactions starting from readily available precursors. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or acetic acid.
Another method involves the Pfitzinger reaction, where isatin derivatives react with ketones in the presence of a base to form quinoline derivatives. This method can be adapted to introduce the ethoxyphenyl and pyridine groups through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-ETHOXYPHENYL)BENZO[F]QUINOLIN-3-YL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, alkylating agents like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
3-[1-(4-ETHOXYPHENYL)BENZO[F]QUINOLIN-3-YL]PYRIDINE has several scientific research applications:
Medicinal Chemistry:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-[1-(4-ETHOXYPHENYL)BENZO[F]QUINOLIN-3-YL]PYRIDINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells or viruses. Additionally, the compound may inhibit specific enzymes by binding to their active sites, blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a single nitrogen atom in the aromatic ring. It is widely used in medicinal chemistry and organic synthesis.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position. It also has applications in drug discovery and material science.
Benzoquinoline: A fused ring system similar to the target compound but without the ethoxyphenyl group. It is used in various chemical and pharmaceutical applications.
Uniqueness
3-[1-(4-ETHOXYPHENYL)BENZO[F]QUINOLIN-3-YL]PYRIDINE is unique due to the presence of the ethoxyphenyl group, which can enhance its biological activity and alter its physical properties. This makes it a valuable compound for developing new drugs and materials with improved performance.
Properties
Molecular Formula |
C26H20N2O |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-pyridin-3-ylbenzo[f]quinoline |
InChI |
InChI=1S/C26H20N2O/c1-2-29-21-12-9-19(10-13-21)23-16-25(20-7-5-15-27-17-20)28-24-14-11-18-6-3-4-8-22(18)26(23)24/h3-17H,2H2,1H3 |
InChI Key |
NYWVMDQNMNJSAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(4-methylpiperazin-1-yl)-1,3,5-triazine](/img/structure/B11513185.png)

![2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-nitrobenzenesulfonamide](/img/structure/B11513189.png)

![1-(2-fluorobenzyl)-3'-(2-methylpropyl)-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11513205.png)

![2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}ethyl nitrate](/img/structure/B11513208.png)

![Ethyl 1-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B11513228.png)
![Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11513234.png)

![5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11513251.png)

